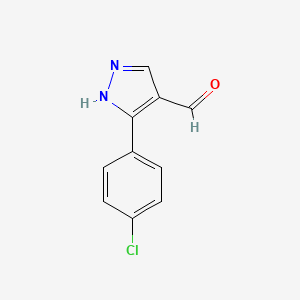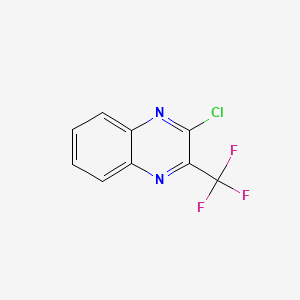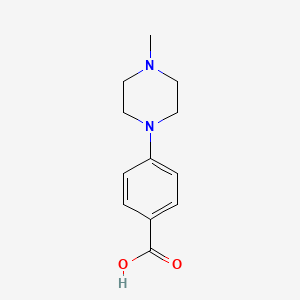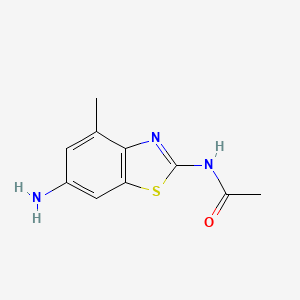![molecular formula C10H11N3OS B1299119 5-[(4-Methylphenoxy)methyl]-1,3,4-thiadiazol-2-amine CAS No. 84138-77-2](/img/structure/B1299119.png)
5-[(4-Methylphenoxy)methyl]-1,3,4-thiadiazol-2-amine
概要
説明
The compound 5-[(4-Methylphenoxy)methyl]-1,3,4-thiadiazol-2-amine is a derivative of 1,3,4-thiadiazole, which is a heterocyclic compound containing both sulfur and nitrogen within the ring structure. This class of compounds is known for its diverse pharmacological activities and is often explored for potential therapeutic applications. The specific compound is not directly mentioned in the provided papers, but the papers do discuss various substituted 1,3,4-thiadiazol-2-amines, which can provide insights into the chemical behavior and potential applications of the compound of interest.
Synthesis Analysis
The synthesis of 1,3,4-thiadiazol-2-amine derivatives typically involves the reaction of thiosemicarbazide with phosphorous oxychloride and aromatic acids, as mentioned in the synthesis of Schiff Bases of 5-(2-phenoxypyridin-3-yl)-1,3,4-thiadiazol-2-amine derivatives . Additionally, microwave-assisted synthesis has been employed for the rapid condensation of related compounds, suggesting that similar methods could potentially be applied to the synthesis of 5-[(4-Methylphenoxy)methyl]-1,3,4-thiadiazol-2-amine .
Molecular Structure Analysis
The molecular structure of 1,3,4-thiadiazol-2-amine derivatives is characterized by the presence of non-covalent interactions, which are crucial for the stabilization of their crystal structures. For instance, the adamantane-1,3,4-thiadiazole hybrid derivatives exhibit various intra- and intermolecular interactions, as characterized by QTAIM analysis . Such interactions are likely to be present in the compound of interest, influencing its molecular conformation and properties.
Chemical Reactions Analysis
The reactivity of 1,3,4-thiadiazol-2-amines can be inferred from their interactions with other molecules. For example, the formation of metal complexes with various metals like Cr(III), Co(II), Ni(II), Cu(II), Zn(II), and Cd(II) has been reported, indicating the potential of these compounds to act as ligands . Furthermore, the formation of molecular cocrystals and salts with carboxylic acids has been observed, demonstrating the ability of these compounds to engage in hydrogen bonding and proton transfer reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,3,4-thiadiazol-2-amines are influenced by their molecular structure and the nature of their substituents. The crystallographic analysis provides insights into the solid-state properties, while spectroscopic methods such as IR, NMR, and LC-MS are used for structural elucidation . The DNA binding interactions of these compounds suggest potential biological applications, with groove binding mode being a common interaction pattern .
科学的研究の応用
Anticancer and Antimicrobial Properties
- Compounds derived from 1,3,4-thiadiazole, like 5-[(4-Methylphenoxy)methyl]-1,3,4-thiadiazol-2-amine, have been extensively studied for their biological activities. A research study found that Schiff bases derived from similar compounds exhibited significant DNA protective abilities and antimicrobial activities. Particularly notable was their cytotoxicity on cancer cell lines such as PC-3 and MDA-MB-231, indicating potential applications in cancer therapy (Gür et al., 2020).
Antitubercular Agents
- Design and synthesis of 1,3,4-thiadiazole derivatives have shown promising results as novel antitubercular agents. This includes derivatives of 5-substituted 1,3,4-thiadiazole-2-amines which have been found to exhibit high inhibitory activities against Mycobacterium tuberculosis, suggesting their potential as effective antitubercular drugs (Ramprasad et al., 2015).
Synthesis of Metal Complexes
- The compound has been used in the synthesis of novel metal complexes. For instance, 5-(4-isopropoxyphenyl)-N-phenyl-1,3,4-thiadiazol-2-amine was synthesized and its metal complexes with elements like Cr(III), Co(II), Ni(II), Cu(II), Zn(II), and Cd(II) were studied. These complexes have potential applications in various fields, including catalysis and materials science (Al-Amiery et al., 2009).
Antimicrobial Activity
- The derivatives of 1,3,4-thiadiazole, including those similar to 5-[(4-Methylphenoxy)methyl]-1,3,4-thiadiazol-2-amine, have demonstrated considerable antimicrobial properties. This includes activity against a range of bacterial and fungal strains, suggesting their use as potential antimicrobial agents (Ameen & Qasir, 2017).
作用機序
Safety and Hazards
将来の方向性
Given the wide range of biological activities exhibited by 1,3,4-thiadiazoles, there is significant interest in the development of new 1,3,4-thiadiazole-based compounds for potential therapeutic applications . Future research may focus on the synthesis and characterization of novel 1,3,4-thiadiazoles, as well as the investigation of their biological activities and mechanisms of action.
特性
IUPAC Name |
5-[(4-methylphenoxy)methyl]-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3OS/c1-7-2-4-8(5-3-7)14-6-9-12-13-10(11)15-9/h2-5H,6H2,1H3,(H2,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTCPPJXVAHAECP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC2=NN=C(S2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50353674 | |
| Record name | 5-[(4-Methylphenoxy)methyl]-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50353674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(4-Methylphenoxy)methyl]-1,3,4-thiadiazol-2-amine | |
CAS RN |
84138-77-2 | |
| Record name | 5-[(4-Methylphenoxy)methyl]-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50353674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(3-Fluorophenyl)methoxy]benzaldehyde](/img/structure/B1299039.png)





![endo-8-Methyl-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B1299054.png)


![4-Amino-2-[(furan-2-carbonyl)-amino]-benzoic acid](/img/structure/B1299063.png)
![1-[2-(2,3-Dimethyl-phenoxy)-ethyl]-piperazine](/img/structure/B1299069.png)
![1-[2-(2-Isopropyl-5-methyl-phenoxy)-ethyl]-piperazine](/img/structure/B1299071.png)
![3-Amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1299080.png)
